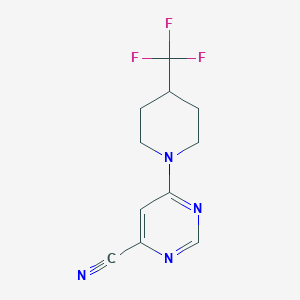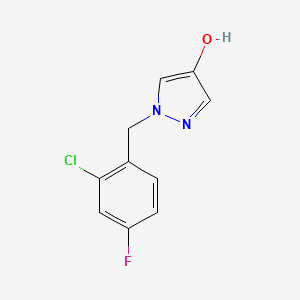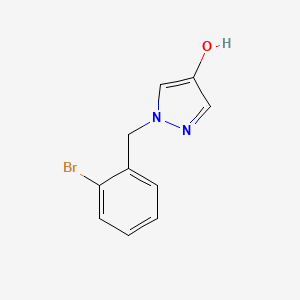![molecular formula C11H12F3NO3S B1409017 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799979-19-3](/img/structure/B1409017.png)
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
概要
説明
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound that features a thiazepine ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepine Ring: This step often involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. For example, a reaction between a suitable amine and a sulfur-containing reagent under acidic or basic conditions can form the thiazepine ring.
Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions where a trifluoromethoxy group is introduced to the aromatic ring.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the thiazepine ring to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfone group or other parts of the molecule.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring or the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic ring.
科学的研究の応用
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with biological targets in novel ways.
Industry: Utilized in the development of new materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and the sulfone group can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Methyl-7-(methoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
特性
IUPAC Name |
4-methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-7-4-8-5-9(18-11(12,13)14)2-3-10(8)19(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXFEHGJGDHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC(F)(F)F)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)




![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)
